molecular formula C12H8F6O4 B1583835 Bis(2,2,2-trifluoroethyl) phthalate CAS No. 62240-27-1

Bis(2,2,2-trifluoroethyl) phthalate

Cat. No.: B1583835
CAS No.: 62240-27-1
M. Wt: 330.18 g/mol
InChI Key: PSRBRNHUQJKQHV-UHFFFAOYSA-N
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Description

“Bis(2,2,2-trifluoroethyl) phthalate” is a chemical compound with the molecular formula C12H8F6O4 . It has an average mass of 330.180 Da and a monoisotopic mass of 330.032684 Da . It is also known as "Phthalic Acid Bis(2,2,2-trifluoroethyl) Ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phthalate core with two 2,2,2-trifluoroethyl groups attached .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 257.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 106.2±22.2 °C and an index of refraction of 1.432 . The compound has 4 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Environmental and Biological Matrices Analysis

Bis(2,2,2-trifluoroethyl) phthalate, like other phthalates, has been extensively used as a plasticizer and has multiple industrial applications. It is ubiquitous in the environment and can be detected in various environmental and biological matrices. For instance, a study developed a method for determining 17 phthalate esters in house dust, indicating widespread use and environmental persistence of phthalates including bis(2-ethylhexyl) phthalate (DEHP) and other related compounds (Kubwabo et al., 2013).

Exposure and Health Impact Studies

Research has also focused on the health impacts of phthalate exposure. A dietary intervention study examined the reduction in urinary levels of BPA and DEHP metabolites, suggesting that dietary choices can significantly influence exposure levels (Rudel et al., 2011).

Analytical Methodologies for Detection

Analytical methods for the detection of phthalate esters, including this compound, in biological samples have been developed. One such method involves gas-liquid chromatography for determining phthalate esters as phthalic acid, demonstrating the importance of accurate detection methods in environmental health studies (Takeshita et al., 1977).

Environmental Release and Mitigation

Studies have also focused on the environmental release of phthalates, including their presence in sewage treatment plants and the effectiveness of removal processes. One study found that the removal efficiency of DEHP from water at sewage treatment plants was on average 94%, indicating the challenges and success in mitigating environmental contamination (Marttinen et al., 2003).

Safety and Hazards

“Bis(2,2,2-trifluoroethyl) phthalate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Biochemical Analysis

Biochemical Properties

Bis(2,2,2-trifluoroethyl) phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in persistent alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, esterases can hydrolyze this compound, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution within the cytoplasm and other organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of this compound within the cell. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

Properties

IUPAC Name

bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-3-1-2-4-8(7)10(20)22-6-12(16,17)18/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRBRNHUQJKQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346867
Record name Bis(2,2,2-trifluoroethyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62240-27-1
Record name Bis(2,2,2-trifluoroethyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62240-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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